3-Chloro-5-formylbenzoic acid
Overview
Description
3-Chloro-5-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a formyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-formylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 5-formylbenzoic acid. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .
Another method involves the formylation of 3-chlorobenzoic acid. This can be achieved using the Vilsmeier-Haack reaction, where the formyl group is introduced using a mixture of dimethylformamide and phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-formylbenzoic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Chloro-5-carboxybenzoic acid.
Reduction: 3-Chloro-5-hydroxymethylbenzoic acid.
Substitution: 3-Methoxy-5-formylbenzoic acid.
Scientific Research Applications
3-Chloro-5-formylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-formylbenzoic acid depends on its application. In pharmaceuticals, it may act as an enzyme inhibitor or receptor antagonist. The formyl group can interact with active sites of enzymes, while the chlorine atom can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzoic acid
- 5-Formylbenzoic acid
- 3-Chloro-4-formylbenzoic acid
Uniqueness
3-Chloro-5-formylbenzoic acid is unique due to the specific positioning of the chlorine and formyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for selective reactions and interactions that are not possible with other similar compounds .
Biological Activity
3-Chloro-5-formylbenzoic acid (C8H5ClO3), a derivative of benzoic acid, has garnered attention for its potential biological activities and applications in organic synthesis. This article delves into the compound's biological activity, synthesis methods, and its implications in pharmaceutical research.
Chemical Structure and Properties
- Molecular Formula : C8H5ClO3
- Molecular Weight : 184.58 g/mol
- CAS Number : 153203-59-9
The structure of this compound features a chlorine atom at the 3-position and a formyl group at the 5-position of the benzene ring, which influences its reactivity and biological interactions.
Synthesis Methods
This compound can be synthesized through various methods:
- Chlorination of 5-formylbenzoic Acid : Using thionyl chloride or phosphorus pentachloride under controlled conditions.
- Formylation of 3-chlorobenzoic Acid : Achieved via the Vilsmeier-Haack reaction using dimethylformamide and phosphorus oxychloride.
These methods are optimized for high yields and purity, often employing advanced purification techniques in industrial settings.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, with the formyl group facilitating binding to active sites.
- Receptor Interaction : The chlorine atom enhances hydrophobic interactions, potentially increasing binding affinity to receptors involved in signaling pathways.
Case Studies and Research Findings
Recent studies have explored the compound's pharmacological properties:
- Antioxidant Activity : Research indicates that derivatives similar to this compound exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Anticancer Potential : Preliminary investigations suggest that compounds with similar structures may inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. This inhibition is crucial for treating cancers with BRCA mutations .
- Enzyme Binding Studies : Studies have shown that the structural features of this compound allow it to effectively bind to certain enzyme active sites, leading to inhibition of enzymatic activity .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Chlorobenzoic Acid | Chlorine at position 3 | Moderate enzyme inhibition |
5-Formylbenzoic Acid | Formyl group at position 5 | Antioxidant properties |
3-Chloro-4-formylbenzoic Acid | Chlorine at position 3, formyl at position 4 | Enhanced receptor interaction |
The unique positioning of functional groups in this compound allows for selective reactions and interactions that may not be possible with its analogs, enhancing its potential as a pharmaceutical agent .
Properties
IUPAC Name |
3-chloro-5-formylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVHCYUHVMWJLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153203-59-9 | |
Record name | 3-chloro-5-formylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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